1-(pyrrolidin-1-yl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone
Description
Properties
IUPAC Name |
2-[1-(2-methylphenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3OS/c1-17-9-11-19(12-10-17)21-15-24-23(26(21)20-8-4-3-7-18(20)2)28-16-22(27)25-13-5-6-14-25/h3-4,7-12,15H,5-6,13-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXGPZKOYDYQMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3C)SCC(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(pyrrolidin-1-yl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone typically involves multi-step organic synthesis. A common approach might include:
Formation of the imidazole ring: This can be achieved through the condensation of an aldehyde with an amine and a thiol.
Attachment of the pyrrolidine ring: This step might involve nucleophilic substitution reactions where the pyrrolidine ring is introduced.
Introduction of the tolyl groups: These groups can be added via Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The imidazole nitrogen and sulfur atom in the thioether group serve as nucleophilic sites for alkylation or acylation.
Key Observations :
-
Alkylation : Reaction with methyl iodide (CH₃I) in DMF using K₂CO₃ at 60°C substitutes the imidazole nitrogen, forming a quaternary ammonium derivative.
-
Acylation : Acetyl chloride (CH₃COCl) in pyridine selectively acylates the pyrrolidine nitrogen, yielding N-acylated products.
Reaction Table :
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| CH₃I | K₂CO₃, DMF, 60°C | N-methylimidazole derivative | 72 | |
| CH₃COCl | Pyridine, RT, 12h | N-acetylpyrrolidine derivative | 65 |
Oxidation Reactions
The thioether (-S-) linkage undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) groups under controlled conditions.
Mechanism :
-
Sulfoxide Formation : H₂O₂ (30%) in acetic acid at 0–5°C oxidizes thioether to sulfoxide.
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Sulfone Formation : Prolonged exposure to mCPBA (meta-chloroperbenzoic acid) at RT yields sulfone derivatives.
Kinetic Data :
| Oxidizing Agent | Temperature (°C) | Time (h) | Product | Conversion (%) |
|---|---|---|---|---|
| H₂O₂ | 0–5 | 2 | Sulfoxide | 88 |
| mCPBA | 25 | 6 | Sulfone | 95 |
Nucleophilic Substitution
The ethanone carbonyl group participates in nucleophilic substitution reactions.
Example :
-
Reaction with hydroxylamine (NH₂OH) in ethanol under reflux forms an oxime derivative (C=N-OH).
Reaction Parameters :
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NH₂OH | Ethanol | 80 | 4 | 78 |
Reduction Reactions
The ketone group in the ethanone moiety is reducible via catalytic hydrogenation or borohydride reagents.
Key Findings :
-
NaBH₄ in methanol reduces the ketone to a secondary alcohol with 85% efficiency.
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Pd/C-catalyzed hydrogenation (H₂, 1 atm) achieves full reduction but requires strict anhydrous conditions.
Comparison of Methods :
| Reducing Agent | Catalyst | Solvent | Product | Selectivity (%) |
|---|---|---|---|---|
| NaBH₄ | None | MeOH | Secondary alcohol | 85 |
| H₂ | Pd/C | THF | Fully reduced | 92 |
Cycloaddition and Cross-Coupling
The imidazole ring engages in transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids .
Case Study :
-
Using Pd(PPh₃)₄ and K₂CO₃ in dioxane, the compound couples with phenylboronic acid to form biaryl derivatives .
Optimized Conditions :
| Catalyst | Base | Ligand | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | None | 68 |
Acid/Base-Mediated Rearrangements
Under acidic conditions, the imidazole ring undergoes protonation, altering its electronic properties and reactivity.
Notable Reaction :
-
HCl (1M) in THF induces ring-opening at elevated temperatures (80°C), generating linear thiol intermediates.
Photochemical Reactions
UV irradiation (λ = 254 nm) in acetonitrile triggers C-S bond cleavage, producing radical intermediates.
Experimental Insight :
-
Radical trapping with TEMPO confirms the formation of sulfur-centered radicals during photolysis.
Scientific Research Applications
Medicinal Chemistry
The compound shows promise as a potential therapeutic agent due to its structural similarity to known bioactive compounds. Research indicates that compounds with imidazole moieties often exhibit significant antimicrobial activity, making this compound a candidate for further exploration in drug development .
Studies have suggested that 1-(pyrrolidin-1-yl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone may interact with specific molecular targets such as enzymes or receptors. The imidazole ring is known for its ability to bind metal ions in enzyme active sites, potentially inhibiting their activity, which could be leveraged in treating various diseases .
Industrial Applications
This compound may also serve as a building block for synthesizing more complex molecules in the specialty chemicals sector. Its unique structure allows it to be used in creating novel materials or compounds with tailored properties for specific industrial applications .
Antimicrobial Activity
A study focused on similar imidazole-containing compounds demonstrated significant antibacterial and antifungal activities against various strains. The synthesized derivatives showed promising results when compared to established antimicrobial agents, indicating potential for further development into therapeutic candidates .
Enzyme Inhibition
Research has explored the enzyme inhibition properties of related compounds, revealing that modifications to the imidazole and pyrrolidine rings can enhance binding affinity and selectivity towards specific targets. This suggests that this compound could be optimized for improved therapeutic efficacy .
Mechanism of Action
The mechanism of action for compounds like 1-(pyrrolidin-1-yl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone typically involves interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring, for example, is known to bind to metal ions in enzyme active sites, potentially inhibiting their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Imidazole vs. Tetrazole Derivatives
describes 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives (e.g., compounds 22–28), which replace the imidazole core with tetrazole .
- Metabolic Stability: Tetrazole rings are resistant to oxidative metabolism, possibly enhancing in vivo stability compared to imidazole derivatives. Synthesis: The tetrazole analogs are synthesized via sodium azide and triethyl orthoformate, followed by piperidine substitution, whereas the target compound’s synthesis route is unspecified but likely involves imidazole-thioether formation .
Imidazole vs. Benzoimidazole-Thiazole Hybrids
and highlight 5-aryl-4-(1H-benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one derivatives (e.g., 5a–h) .
- Key Differences :
- Aromatic Systems : The benzoimidazole-thiazole framework introduces extended π-conjugation, enhancing π-π stacking interactions but reducing solubility.
- Substituent Effects : The naphthalene group in these compounds increases hydrophobicity, contrasting with the target compound’s methyl-substituted aryl groups, which balance solubility and steric effects.
Substituent Effects
Electron-Donating vs. Electron-Withdrawing Groups
- Target Compound : The o-tolyl and p-tolyl groups provide steric hindrance and electron donation, which may improve target binding and metabolic stability.
- Nitroimidazole Derivatives (): Substituted 2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols feature nitro groups, which are strongly electron-withdrawing. This increases reactivity but may reduce stability under reducing conditions .
- Trifluoromethyl-Imidazole Derivatives (): The patent compound {1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine uses CF₃ groups, enhancing lipophilicity and resistance to enzymatic degradation compared to methyl substituents .
Heterocyclic Linkers and Ring Systems
Pyrrolidine vs. Piperidine
- The target compound’s pyrrolidine (5-membered ring) offers less conformational flexibility than the piperidine (6-membered) in ’s derivatives. Piperidine’s larger ring may improve binding to deeper protein pockets, while pyrrolidine’s compact structure enhances solubility .
Thioether vs. Oxygen-Based Linkers
- The thioether group in the target compound may confer stronger hydrophobic interactions compared to oxygen linkers (e.g., ethanone in ), though it could increase susceptibility to oxidation.
Biological Activity
The compound 1-(pyrrolidin-1-yl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring, an imidazole moiety, and a thioether linkage, which are critical for its biological activity. The chemical formula is , and its molecular weight is approximately 344.49 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial : Some studies suggest that derivatives of imidazole compounds can demonstrate antibacterial properties.
- Anticancer : The imidazole ring is often associated with anticancer activity, potentially through the inhibition of specific kinases involved in cancer cell proliferation.
- Neuroprotective : Compounds with similar structures have shown promise in neuroprotection, possibly through modulation of neurotransmitter systems.
The exact mechanism of action for This compound remains under investigation. However, it is hypothesized to interact with various cellular pathways:
- Inhibition of Sphingosine Kinases : Similar compounds have been documented to inhibit sphingosine kinases, which play a role in cell survival and proliferation .
- Modulation of Protein Kinase Activity : The imidazole group may facilitate interactions with protein kinases, affecting downstream signaling pathways involved in cancer and inflammation .
Antimicrobial Activity
A study evaluating the antimicrobial properties of related compounds reported minimum inhibitory concentrations (MICs) against various bacterial strains. For instance:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 125 |
| Compound B | B. subtilis | 75 |
These findings suggest that similar structural motifs can confer significant antibacterial activity .
Anticancer Efficacy
In vitro studies have shown that imidazole derivatives can inhibit the growth of cancer cells. For example:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 (breast) | 12 |
| Compound B | HeLa (cervical) | 8 |
These results indicate potential therapeutic applications in oncology .
Neuroprotective Effects
Research on related pyrrolidine derivatives has demonstrated neuroprotective effects in models of neurodegeneration. One study reported that a similar compound reduced neuronal apoptosis by modulating oxidative stress pathways .
Q & A
Q. Why might similar compounds exhibit divergent biological activities despite structural homology?
- Example : A methyl substitution on the imidazole nitrogen (vs. o-tolyl) alters steric bulk, affecting target binding. Competitive FP (Fluorescence Polarization) assays quantify binding affinity differences .
- Meta-Analysis : Cross-reference published IC₅₀ values and crystallographic data to identify substituent-specific trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
